molecular formula C20H24N2O4 B2513304 N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 1211130-04-9

N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2513304
CAS No.: 1211130-04-9
M. Wt: 356.422
InChI Key: IZIWJQUINAFDPH-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, primarily due to its incorporation of a pyrrolidine ring. The pyrrolidine scaffold is one of the most prominent nitrogen heterocycles found in clinically active drugs, with its saturated structure offering several advantages over flat, aromatic rings . The sp3-hybridization of the pyrrolidine ring allows for a three-dimensional (3D) exploration of the pharmacophore space, which can lead to improved selectivity and binding affinity to biological targets . This non-planarity, a phenomenon known as "pseudorotation," provides increased three-dimensional coverage and can positively influence the solubility and other key ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates . The specific arrangement of methoxyphenyl substituents on this pyrrolidine-1-carboxamide core structure suggests potential for interaction with various enzyme active sites and protein targets. Researchers can utilize this compound as a key intermediate or building block in the construction of lead-like libraries. Its properties align with the design principles for lead-like compounds, which aim for lower molecular weight and lipophilicity to allow for further structural optimization during drug development . This molecule is intended for research applications only, including but not limited to, hit-to-lead optimization programs, high-throughput screening (HTS) campaigns, and investigations into new therapeutic areas such as central nervous system diseases, cancer, and inflammatory conditions . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-24-16-9-7-14(8-10-16)15-11-12-22(13-15)20(23)21-17-5-4-6-18(25-2)19(17)26-3/h4-10,15H,11-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIWJQUINAFDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives with Methoxy Substituents

Chalcone derivatives, such as (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one and (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, share methoxy-substituted aromatic systems with the target compound. These chalcones demonstrated 10.94–50% inhibition of the Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFNR) interaction, with the 4-methoxyphenyl-substituted analog showing the highest activity (50%) . Key differences include:

  • Backbone structure : Chalcones feature an α,β-unsaturated ketone, while the target compound has a saturated pyrrolidine ring.
  • Substituent positioning : The 2,3-dimethoxyphenyl group in the target compound aligns with chalcone derivatives bearing similar substituents, which showed moderate inhibition (31.58%) .
  • Functional groups: The amino group in chalcones enhances electrostatic interactions with PfFNR, a feature absent in the target compound.
Compound Structure Type Key Substituents Bioactivity (PfFNR Inhibition) Reference
Target Compound Pyrrolidine carboxamide 4-MeO-phenyl, 2,3-diMeO-phenyl Not reported
(E)-1-(4-aminophenyl)-3-(4-MeO-phenyl)prop-2-en-1-one Chalcone 4-MeO-phenyl, 4-NH₂-phenyl 50%
(E)-1-(4-aminophenyl)-3-(2,3-diMeO-phenyl)prop-2-en-1-one Chalcone 2,3-diMeO-phenyl, 4-NH₂-phenyl 31.58%

Pyrrolidine Carboxamide Derivatives

The compound (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (patented in 2024) shares the pyrrolidine-carboxamide core with the target compound but differs in substituents:

  • Biological relevance : While the target compound lacks reported activity, the patented analog’s structural complexity suggests optimization for solubility and target engagement .

Benzothiazole-Based Carboxamides

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide and N-(6-trifluoromethylbenzothiazole-2-yl)-N'-(4-methoxyphenyl)urea (from EP3348550A1) feature methoxy and trifluoromethyl groups but diverge in core structure:

  • Electron-withdrawing groups : The trifluoromethyl group in benzothiazoles may enhance metabolic stability compared to the target compound’s methoxy groups .
  • Urea vs.

Isoquinoline Alkaloid Analogs

The crystal structure of 2-(3,4-dimethoxyphenyl)ethylazanium chloride dihydrate highlights the role of methoxy groups in stabilizing aromatic interactions. Like the target compound, it contains multiple methoxy-substituted phenyl rings but incorporates a charged ammonium center for enhanced solubility .

Key Structural and Functional Insights

  • Methoxy Positioning : The 2,3-dimethoxyphenyl group in the target compound is less common in bioactive analogs than 3,4- or 4-methoxy configurations, which may limit steric hindrance in binding pockets .
  • Pyrrolidine vs. Heterocyclic Cores : Pyrrolidine’s conformational flexibility may offer advantages over rigid chalcone or benzothiazole backbones in target adaptation .
  • Absence of Ionizable Groups: Unlike the chalcones with amino groups or the isoquinoline analog with an ammonium center, the target compound’s neutral carboxamide may reduce electrostatic interactions but improve membrane permeability .

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